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Compound of Interest

Compound Name: 5-Chloroquinolin-2-amine

Cat. No.: B1602155

An In-Depth Technical Guide to 5-Chloroquinolin-2-amine: Structure, Properties, Synthesis,
and Applications in Drug Discovery

Abstract

5-Chloroquinolin-2-amine is a pivotal heterocyclic compound that serves as a foundational
building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique
molecular architecture, characterized by a quinoline scaffold substituted with a strategically
placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the
synthesis of a diverse array of biologically active molecules. This technical guide provides a
comprehensive overview of 5-Chloroquinolin-2-amine, delving into its molecular structure,
nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it
explores the compound's significant role as a privileged scaffold in drug discovery, with a
particular focus on the development of novel therapeutic agents for oncology, infectious
diseases, and beyond. This document is intended for researchers, scientists, and drug
development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental
to its study and application in scientific research.

IUPAC Name and Chemical Identifiers
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The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is 5-chloroquinolin-2-amine. It is uniquely identified in
chemical databases and literature by the following identifiers:

e CAS Number: 68050-37-3[1]
e Molecular Formula: CoH7CIN2[2]

e InChl Key: LEFNYFPRSHXRDDH-UHFFFAOYSA-N[2]

Structural Elucidation

The molecular structure of 5-Chloroquinolin-2-amine is comprised of a bicyclic aromatic
quinoline core. The key features of its structure are:

e Aquinoline ring system, which is a fusion of a benzene ring and a pyridine ring.

e An amine group (-NHz) attached at the C2 position of the quinoline ring. This group is a key
functional handle, acting as a nucleophile or a site for derivatization.

e A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly
influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can
participate in halogen bonding with biological targets.
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Figure 1: 2D Chemical Structure of 5-Chloroquinolin-2-amine.

Physicochemical Properties

The physical and chemical properties of 5-Chloroquinolin-2-amine dictate its behavior in
chemical reactions and biological systems. These properties are crucial for designing synthetic
routes, developing formulations, and understanding its pharmacokinetic profile.
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Property Value Source
Molecular Weight 178.62 g/mol [3]
Monoisotopic Mass 178.02977 Da [2]

Data not available in cited
] ] literature. Isomers such as 5-
Melting Point o ) [41151[6]
chloroquinolin-8-amine melt at

70-87°C.

Predicted: 354.4 + 27.0 °C (for
Boiling Point isomer 5-chloroquinolin-8- [5]

amine)

Expected to have limited
solubility in water but be
N soluble in polar organic
Solubility _ [71(8][°]
solvents like DMF, ethanol, and
methanol, based on the

properties of similar structures.

XLogP3 (Predicted) 2.5 [2]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor
ydrog p 5 3]
Count

Synthesis and Mechanistic Insights

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry.
Several strategies can be employed, often involving cyclization reactions to construct the
quinoline core.

Overview of Synthetic Strategies

Common methods for preparing 2-aminoquinolines include the Friedlander annulation,
nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The
choice of method often depends on the availability of starting materials and the desired
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substitution pattern. For 5-Chloroquinolin-2-amine, a reductive cyclization approach offers an
efficient pathway.

Detailed Protocol: Zn/AcOH-Mediated Reductive
Cyclization

This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the
reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity
and use of readily accessible reagents.[10]

Causality of Experimental Choices:

¢ Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing
system.[10] Zinc metal acts as the electron donor, while acetic acid provides the protons
necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then
participates in the crucial cyclization step.

» One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates,
saving time and resources while often improving overall yield by minimizing material loss
between steps.

Experimental Protocol:

o Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-
cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-
2-nitrobenzaldehyde and isopropyl cyanoacetate.

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-
cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.

e Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution.
The reaction is exothermic and should be controlled with an ice bath if necessary.

e Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) until the starting material is consumed.
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» Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to
remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated
solution of sodium bicarbonate.

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic phase under reduced pressure. The crude product can
be purified by column chromatography on silica gel or by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield the pure 5-Chloroquinolin-2-amine derivative.
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Caption: Workflow for Zn/AcOH-mediated synthesis of 5-Chloroquinolin-2-amine.
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Applications in Medicinal Chemistry and Drug
Development

5-Chloroquinolin-2-amine is not typically an active pharmaceutical ingredient itself but rather
a high-value scaffold for building more complex drug candidates.

Role as a Privileged Scaffold

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is
capable of binding to multiple, diverse biological targets. The presence of the C2-amino group
provides a convenient point for chemical modification, allowing for the exploration of a vast
chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and
improve metabolic stability by blocking a potential site of oxidation.[6]

Therapeutic Potential of Derivatives

Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic
applications:

o Anticancer Agents: The quinoline core can mimic the purine ring of ATP, making it an
excellent starting point for designing kinase inhibitors.[6] By adding various side chains to the
C2-amino group, chemists can achieve potent and selective inhibition of key kinases in
cancer signaling pathways, such as PI3K/Akt/mTOR.[6]

» Antimicrobial and Antimalarial Agents: Quinoline-based drugs have a long history in treating
infectious diseases, most notably malaria (e.g., chloroquine). The 5-Chloroquinolin-2-
amine scaffold can be used to generate new derivatives with potent activity against various
bacteria, fungi, and parasites.[3]
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Caption: Role of 5-Chloroquinolin-2-amine as a scaffold in drug discovery.

Conclusion

5-Chloroquinolin-2-amine stands out as a compound of significant strategic importance for
the drug development community. Its robust and tunable structure provides a reliable
foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline
core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit
for medicinal chemists. As the search for novel therapeutics continues, the utility of well-
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designed building blocks like 5-Chloroquinolin-2-amine will remain critical in accelerating the
discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1602155?utm_src=pdf-body
https://www.benchchem.com/product/b1602155?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/68050-37-3.html
https://pubchemlite.lcsb.uni.lu/e/compound/14067426
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroquinolin-8-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroquinolin-8-amine
https://www.chembk.com/en/chem/5-chloroquinolin-8-amine
https://m.chemicalbook.com/ProductChemicalPropertiesCB2321534_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2321534.htm
https://www.benchchem.com/pdf/Overcoming_poor_solubility_of_6_Chloroquinolin_2_amine_in_reactions.pdf
https://www.solubilityofthings.com/5-chloroquinolin-8-ol
https://www.forecastchemicals.com/5-chloro-8-hydroxyquinoline-3480363.html
https://www.forecastchemicals.com/5-chloro-8-hydroxyquinoline-3480363.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4755551.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4755551.aspx
https://www.benchchem.com/product/b1602155#5-chloroquinolin-2-amine-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1602155#5-chloroquinolin-2-amine-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1602155#5-chloroquinolin-2-amine-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1602155#5-chloroquinolin-2-amine-molecular-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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